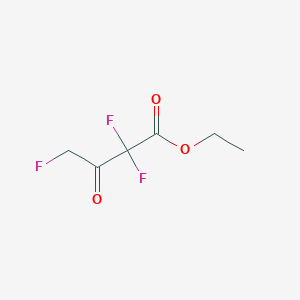

Ethyl 2,2,4-trifluoro-3-oxobutanoate

CAS No.:

Cat. No.: VC13461827

Molecular Formula: C6H7F3O3

Molecular Weight: 184.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F3O3 |

|---|---|

| Molecular Weight | 184.11 g/mol |

| IUPAC Name | ethyl 2,2,4-trifluoro-3-oxobutanoate |

| Standard InChI | InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3 |

| Standard InChI Key | BWAYIPURRKWDHV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(=O)CF)(F)F |

| Canonical SMILES | CCOC(=O)C(C(=O)CF)(F)F |

Introduction

| Property | Value (Estimated) | Source Analog |

|---|---|---|

| Molecular Weight | 192.12 g/mol | |

| Density | ~1.3 g/cm³ | |

| Boiling Point | ~95–110°C | |

| Flash Point | ~60–70°C | |

| Solubility | Organic solvents (e.g., ethyl acetate, acetonitrile) |

The electron-withdrawing trifluoromethyl and ketone groups enhance reactivity at the α-carbon, enabling diverse nucleophilic substitutions and cyclization reactions .

Synthetic Routes

Halogen Exchange Reactions

A common method for synthesizing fluorinated β-ketoesters involves substituting halogens with fluorine. For example:

-

Fluorination: Reaction with potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Direct Trifluoroacetylation

Ethyl acetoacetate can undergo trifluoroacetylation using trifluoroacetic anhydride (TFAA) under acidic conditions:

This method is scalable but requires careful temperature control to avoid decomposition .

Enzymatic Reduction (Post-Synthesis Modification)

The ketone group in ethyl 2,2,4-trifluoro-3-oxobutanoate can be stereoselectively reduced using microbial reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems (organic solvent/water) to produce chiral alcohols . For instance:

-

Substrate: 10 mM ethyl 2,2,4-trifluoro-3-oxobutanoate.

-

Enzyme: NADPH-dependent aldehyde reductase.

-

Conditions: n-Butyl acetate/water, pH 7.0, 30°C.

Applications in Organic Synthesis

Heterocycle Formation

The compound’s active methylene group participates in cyclocondensation reactions to form fluorinated heterocycles:

-

Thiazoles: Reaction with thiourea in acetonitrile yields 2-(trifluoromethyl)thiazole-5-carboxylates (yield: 24–75%) .

-

Pyrazoles: Condensation with hydrazines produces trifluoromethylpyrazoles, key intermediates in agrochemicals .

Pharmaceutical Intermediates

Ethyl 2,2,4-trifluoro-3-oxobutanoate serves as a precursor to:

-

Antiviral Agents: Analogous to ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, which is used in synthesizing protease inhibitors .

-

GABA-T Antagonists: Fluorinated thiazoles derived from this compound show enhanced blood-brain barrier permeability .

Biochemical and Pharmacological Insights

Enzyme Interactions

-

Esterases: Hydrolysis of the ester group produces 2,2,4-trifluoro-3-oxobutanoic acid, a potential inhibitor of fatty acid synthases .

-

Cytochrome P450: Fluorine atoms alter metabolic pathways, reducing oxidative degradation compared to non-fluorinated analogs .

Antimicrobial Activity

Structural analogs, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) . While direct data for the trifluoro derivative is lacking, its enhanced lipophilicity likely improves biofilm penetration.

| Parameter | Recommendation | Basis |

|---|---|---|

| Storage | Inert atmosphere, 2–8°C | |

| HazMat Classification | Class 6.1 (Toxic) | Analogous to |

| PPE | Gloves, goggles, fume hood |

Decomposition at high temperatures (>150°C) releases hydrogen fluoride (HF), necessitating corrosion-resistant equipment .

Industrial and Research Prospects

Scalable Production

Optimized routes from suggest:

-

Batch Size: 1–10 kg using continuous-flow reactors.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume